phenyl N-(3-chlorophenyl)carbamate

Description

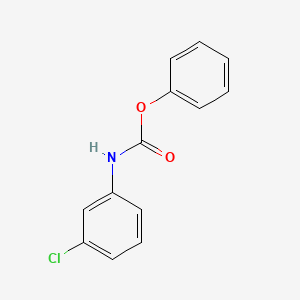

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRCCNDEGWDDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964934 | |

| Record name | Phenyl hydrogen (3-chlorophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50699-50-8 | |

| Record name | NSC29155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl hydrogen (3-chlorophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8) for Researchers and Drug Development Professionals

Abstract

Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8) is a small molecule belonging to the N-phenyl carbamate class of compounds. While specific research on this particular molecule is limited, its structural analogs and the broader class of N-phenyl carbamates have been investigated for a range of biological activities. This guide provides a comprehensive overview of the known and inferred properties of this compound, drawing upon data from closely related compounds and the general characteristics of this chemical family. We will delve into its physicochemical properties, established synthetic routes, and potential mechanisms of action, including microtubule disruption and acetylcholinesterase inhibition. Furthermore, this guide will present detailed, adaptable experimental protocols for researchers to investigate its potential applications in areas such as oncology, mycology, and agriculture.

Introduction: The N-Phenyl Carbamate Scaffold

The N-phenyl carbamate scaffold is a versatile pharmacophore present in a variety of biologically active molecules. The inherent reactivity and structural features of the carbamate linkage, coupled with the diverse substitution patterns possible on the phenyl rings, have made this class of compounds a subject of interest in medicinal chemistry and agrochemistry. This compound, with its characteristic 3-chloro substitution on the N-phenyl ring, is poised to share some of the biological activities observed in its analogs, most notably the widely studied herbicide, isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham or CIPC).[1][2][3] This guide aims to provide a foundational understanding of CAS 50699-50-8 for researchers and drug development professionals, enabling further exploration of its therapeutic and practical potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50699-50-8 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₀ClNO₂ | |

| Molecular Weight | 247.68 g/mol | carbamate)[4] |

| Appearance | Light gray powder | |

| Density | 1.329 g/cm³ | |

| Boiling Point | 342.3 °C at 760 mmHg | |

| Flash Point | 160.8 °C |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of 3-chloroaniline with phenyl chloroformate.[1] This is a standard method for the formation of carbamates. An alternative approach involves the reaction of 3-chlorophenyl isocyanate with phenol.

Synthesis via Phenyl Chloroformate and 3-Chloroaniline

This method is a straightforward and widely used procedure for the synthesis of N-aryl carbamates.

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5]

-

Addition of Phenyl Chloroformate: Add phenyl chloroformate (1.05 equivalents) dropwise to the stirred solution of 3-chloroaniline at room temperature.[6] The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated hydrochloride salt. The filtrate is then washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a dilute aqueous base solution (e.g., 5% NaHCO₃) to remove any excess phenyl chloroformate and HCl. Finally, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Potential Mechanisms of Action and Biological Activities

Disruption of Microtubule Organization

A well-documented mechanism of action for N-phenyl carbamates, particularly the N-(3-chlorophenyl) substituted analogs like CIPC, is the disruption of microtubule organization.[7] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.

Mechanism: N-phenyl carbamates are known to interfere with the formation and function of the mitotic spindle, leading to mitotic arrest and subsequent inhibition of cell proliferation.[1][7] This is believed to occur through the disruption of microtubule organizing centers (MTOCs).[8]

Caption: Postulated mechanism of microtubule disruption.

Experimental Protocol: Immunofluorescence Staining for Microtubule Organization

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) on coverslips in a petri dish and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel or colchicine).

-

Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature. After washing with PBS, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Analyze the microtubule structure and spindle formation in treated versus control cells.

Acetylcholinesterase (AChE) Inhibition

Carbamates are a well-known class of acetylcholinesterase inhibitors. AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI and DTNB solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Data Analysis: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader. Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be calculated.[9]

Antifungal Activity

Several studies have reported the antifungal activity of N-aryl carbamates, suggesting that this compound may also possess such properties.[10][11] The presence of a chlorine atom on the phenyl ring has been shown to be favorable for antifungal potency in some N-aryl carbamates.[10]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

-

Fungal Strains and Culture: Obtain relevant fungal strains (e.g., Candida albicans, Aspergillus niger) and culture them on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Broth Microdilution Assay: In a 96-well plate, prepare serial dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with a standardized suspension of the fungal strain. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Potential Applications in Drug Development and Research

Based on the known activities of its structural analogs, this compound could be a valuable tool for researchers in several areas:

-

Anticancer Research: The potential to disrupt microtubule organization makes it a candidate for investigation as an antimitotic agent.[1][7] Further studies are warranted to evaluate its cytotoxicity against various cancer cell lines and to elucidate its specific molecular targets within the cell cycle machinery. While some related compounds have shown cytotoxic effects, specific data for this compound is needed.[12][13]

-

Neuroscience Research: As a potential acetylcholinesterase inhibitor, this compound could be used as a research tool to study cholinergic neurotransmission.

-

Antifungal Drug Discovery: Given the antifungal activity of related N-aryl carbamates, this compound could be screened against a panel of pathogenic fungi to assess its potential as a lead for novel antifungal agents.[10][11]

-

Herbicide Development: Its structural similarity to CIPC suggests it may have herbicidal properties, particularly as a sprout suppressant.[2][3][14]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It is also considered a severe marine pollutant. Therefore, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 50699-50-8) is a compound with underexplored potential. Based on the established biological activities of the N-phenyl carbamate class and its close structural analogs, it is a promising candidate for investigation in various fields, including cancer research, mycology, and neuroscience. This technical guide provides a comprehensive foundation of its known properties, synthesis, and potential mechanisms of action, along with detailed experimental protocols to facilitate further research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating new avenues of inquiry into the properties and applications of this intriguing molecule.

References

- Google Patents. (n.d.). EP0121532A1 - Production of phenyl carbamates.

- Lecinska, P., et al. (2010). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.

- Chen, J., et al. (2019).

-

ResearchGate. (n.d.). CIPC [Isopropyl N-(3-chlorophenyl) carbamate] for sprout suppression in potatoes during storage. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ribeiro, C., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Pharmaceuticals.

- Asadi, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences.

- Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.

-

MDPI. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]

-

MDPI. (n.d.). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

- Tavallaei, M., et al. (2023). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.

-

ResearchGate. (n.d.). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review. Retrieved from [Link]

- Krátký, M., et al. (2016).

- Holy, J. (1998). Chlorpropham [isopropyl N-(3-chlorophenyl) carbamate] disrupts microtubule organization, cell division, and early development of sea urchin embryos. Journal of Toxicology and Environmental Health, Part A.

- Yemets, A. I., et al. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris.

- Staniforth, D. W., & Loomis, W. E. (1958). The Effect of Isopropyl N–(3–Chlorophenyl)

-

ResearchGate. (n.d.). IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe². Retrieved from [Link]

- Tmamm, A. S., et al. (2019). Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. Asian Journal of Biochemistry, Genetics and Molecular Biology.

- Dolezal, M., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules.

-

Wiley Online Library. (n.d.). New Carbamates and Related Compounds. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Action of Isopropyl N-Phenyl Carbamate Under Various Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Retrieved from [Link]

-

PubMed. (n.d.). Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. Retrieved from [Link]

-

Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

- Yemets, A. I., et al. (2005). Nocodazole provokes an apoptosis in isopropyl-N-phenyl carbamate resistant and sensitive Nicotiana lines but in two different ways. BMC Plant Biology.

-

PubMed Central. (n.d.). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Retrieved from [Link]

-

MDPI. (n.d.). Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. Retrieved from [Link]

-

World Health Organization. (n.d.). III Analytical Methods. Retrieved from [Link]

-

MDPI. (n.d.). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.

-

PubMed. (n.d.). Use of isopropyl-N(3-chlorophenyl) carbamate (CIPC) to produce partial haploid cells from suspension cultures of soybean (Glycine max). Retrieved from [Link]

Sources

- 1. This compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C13H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 7. Chlorpropham [isopropyl N-(3-chlorophenyl) carbamate] disrupts microtubule organization, cell division, and early development of sea urchin embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. The Effect of Isopropyl N–(3–Chlorophenyl)Carbamate on the Carbohydrate Content of Soybean Plants | Weeds | Cambridge Core [cambridge.org]

A Technical Guide to the Solubility of Phenyl N-(3-chlorophenyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. Phenyl N-(3-chlorophenyl)carbamate, a compound of interest within the broader class of carbamates, presents a unique solubility profile dictated by its specific molecular architecture. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It moves beyond a simple recitation of data, offering a deep dive into the theoretical principles governing its solubility, a detailed, field-proven experimental protocol for its determination, and a template for the systematic presentation of results. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently assess and leverage the solubility characteristics of this compound in their work.

Introduction: The Critical Role of Solubility

This compound belongs to the carbamate class of compounds, which are characterized by the -NHC(=O)O- functional group.[1] Carbamates are prevalent in pharmaceuticals and agrochemicals, making the characterization of their physical properties essential.[1] Solubility, in particular, is a cornerstone of chemical process development. It dictates the choice of solvents for reaction media, dictates the efficiency of crystallization and purification processes, and ultimately impacts the formulation strategy for delivering a therapeutic agent.

The molecular structure of this compound—featuring two aromatic rings, a polar carbamate linkage, and a chlorine substituent—suggests a nuanced solubility behavior that will vary significantly across different organic solvents.[2] Understanding this behavior is not merely an academic exercise; it is a prerequisite for efficient process scale-up, robust formulation design, and ensuring consistent product quality. This guide provides the scientific principles and a validated experimental workflow to systematically determine these crucial parameters.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

2.1 Molecular Structure Analysis

The structure of this compound (C₁₃H₁₀ClNO₂) offers key insights into its potential solubility:

-

Polar Carbamate Group: The central carbamate moiety contains electronegative oxygen and nitrogen atoms, creating a dipole and enabling it to act as both a hydrogen bond donor (N-H) and acceptor (C=O).[3][4] This feature promotes solubility in polar solvents.[3][5]

-

Aromatic Rings: The two phenyl rings are nonpolar and will engage in favorable π-π stacking and van der Waals interactions with aromatic or nonpolar solvents.

-

Chlorine Substituent: The electronegative chlorine atom on one of the phenyl rings adds to the molecule's overall polarity and can participate in dipole-dipole interactions.

2.2 Solute-Solvent Interactions and Predicting Trends

The "like dissolves like" principle is a useful heuristic. We can predict general solubility trends by matching the polarity of the solute with that of the solvent:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are highly polar and can act as hydrogen bond acceptors. They are expected to effectively solvate the polar carbamate group, leading to high solubility.[3][6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They will interact strongly with the carbamate group, likely resulting in good solubility.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the phenyl rings have an affinity for such solvents, the highly polar carbamate group will limit overall solubility. Solubility is expected to be low in highly aliphatic solvents like hexane and moderate in aromatic solvents like toluene, which can engage in π-π interactions.

The final solubility in any given solvent is a balance of these competing interactions. Therefore, while theoretical principles provide a strong foundation for solvent selection, precise quantitative data must be obtained experimentally.

Standardized Protocol for Experimental Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate value.[8]

3.1 Principle of the Isothermal Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.[7] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[9][10] Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

3.2 Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column suitable for carbamate analysis (e.g., C18 reversed-phase)[11]

3.3 Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~20-50 mg of solid to 2-5 mL of each test solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[9] Allow the samples to equilibrate for at least 24-48 hours.

-

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases between time points.[7]

-

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Critical Consideration: It is imperative to separate the liquid phase from the solid phase without altering the equilibrium. Centrifugation followed by filtration through a chemically inert syringe filter is the most robust method.[8] Pre-saturating the filter by discarding the first small portion of the filtrate can prevent solute adsorption onto the filter membrane.[8]

-

-

Quantification Preparation: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analytical Measurement: Analyze the diluted samples via a validated HPLC-UV method to determine the concentration.[12][13] A standard calibration curve must be prepared using solutions of known concentrations of this compound.

3.4 Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

Caption: Isothermal Shake-Flask Experimental Workflow.

Data Analysis and Presentation

4.1 Quantification

The concentration of this compound in the diluted samples is determined by comparing the peak area from the HPLC chromatogram to a calibration curve generated from standards of known concentration. The final solubility value is then calculated by accounting for the dilution factor.

4.2 Exemplar Data Reporting Table

Quantitative solubility data should be presented in a clear, structured format to allow for easy comparison across different solvents. The following table serves as a template for reporting experimental findings.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility @ 25°C (mg/mL) | Molar Solubility @ 25°C (mol/L) |

| n-Hexane | 0.1 | 1.88 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | 2.38 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | 9.08 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | 20.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 5.2 | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | 37.5 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | [Experimental Value] | [Calculated Value] |

Note: This table is an exemplar. Researchers should populate it with their own experimentally determined data.

Conclusion

A thorough understanding and precise measurement of the solubility of this compound in organic solvents are indispensable for its successful development and application. By combining a robust theoretical framework with the validated isothermal shake-flask experimental protocol, researchers can generate high-quality, reliable solubility data. This data is fundamental for making informed decisions in solvent screening, process optimization, crystallization design, and formulation development, ultimately accelerating the path from laboratory discovery to final product.

References

- Vertex AI Search. (n.d.). Solubility of Isopropyl N-(3-chlorophenyl)carbamate.

- Vertex AI Search. (n.d.). Carbamic acid - Solubility of Things.

- Jacquemard, U., et al. (2013). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Vertex AI Search. (n.d.). Methyl N-carbamoylcarbamate - Solubility of Things.

- EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

- Wikipedia. (n.d.). Carbamate.

- ResearchGate. (n.d.). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

- ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.

- cromlab-instruments.es. (n.d.). The Acclaim Carbamate Column—A Superior Solution.

- Chemsrc. (2025). (3-chlorophenyl) N-phenylcarbamate | CAS#:16400-09-2.

Sources

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. (3-chlorophenyl) N-phenylcarbamate | CAS#:16400-09-2 | Chemsrc [chemsrc.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. bioassaysys.com [bioassaysys.com]

- 11. cromlab-instruments.es [cromlab-instruments.es]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Degradation Kinetics and Stability Profiling of Phenyl N-(3-chlorophenyl)carbamate

Executive Summary

Phenyl N-(3-chlorophenyl)carbamate (PCPC) represents a critical structural class of N-aryl carbamates. Unlike its agrochemical analog Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate), PCPC possesses a phenolic ester leaving group. This structural nuance significantly alters its stability profile, shifting the dominant degradation pathway from BAc2 (nucleophilic acyl substitution) to the E1cB (Elimination Unimolecular conjugate Base) mechanism under alkaline conditions.

This guide provides a rigorous technical framework for studying the degradation of PCPC, focusing on the kinetics of hydrolysis, the identification of the 3-chloroaniline breakdown product, and the validation of stability-indicating analytical methods.

Part 1: Chemical Architecture and Reactivity Logic

Structural Distinction

To accurately study PCPC, one must distinguish it from alkyl carbamates. The lability of the bond between the carbonyl carbon and the phenoxy oxygen is the defining feature of PCPC stability.

| Feature | This compound (PCPC) | Chlorpropham (CIPC) |

| CAS | 50699-50-8 | 101-21-3 |

| Ester Group | Phenyl (Phenol leaving group) | Isopropyl (Isopropanol leaving group) |

| pKa of Leaving Group | ~10.0 (Phenol) | ~16.5 (Isopropanol) |

| Dominant Hydrolysis (pH > 7) | E1cB (Rapid via Isocyanate) | BAc2 (Slow nucleophilic attack) |

| Reactivity Status | High (Mechanistic Probe/Intermediate) | Moderate (Stable Herbicide) |

The Mechanistic Imperative (E1cB)

The 3-chlorophenyl group acts as an electron-withdrawing substituent on the nitrogen, increasing the acidity of the N-H proton. In the presence of a base (even mild physiological pH), the N-H proton is removed, leading to the expulsion of the phenoxide ion.

Key Insight: The rate of degradation for PCPC is often pH-dependent but not strictly linear in the same way as simple esters, due to the saturation kinetics of the ionization step at high pH.

Part 2: Degradation Pathways (Visualization)

The following diagram illustrates the E1cB degradation pathway, which is the primary mode of failure for PCPC in aqueous or basic environments.

Figure 1: The E1cB elimination pathway dominant in PCPC degradation. Note the isocyanate intermediate, which poses potential reactivity risks with nucleophilic buffers (e.g., Tris, primary amines).

Part 3: Experimental Protocols

Protocol A: Kinetic Profiling (Hydrolysis)

Objective: Determine the pseudo-first-order rate constant (

Reagents:

-

Buffer Systems: Phosphate (pH 7.0), Borate (pH 9.0), Carbonate (pH 10.5). Note: Avoid Tris or Glycine buffers as they will react with the isocyanate intermediate.

-

Stock Solution: 10 mM PCPC in Acetonitrile (ACN).

-

Internal Standard: 4-Chlorobenzophenone (structurally similar, non-reactive).

Step-by-Step Workflow:

-

Preparation: Pre-thermostat 10 mL of buffer at 25°C ± 0.1°C.

-

Initiation: Spike 50 µL of PCPC stock into the buffer (Final conc: 50 µM). Vortex for 5 seconds.

-

Sampling: At defined intervals (0, 5, 10, 20, 40, 60 mins), remove 500 µL aliquots.

-

Quenching: Immediately transfer aliquot into a vial containing 500 µL of 1% Formic Acid in ACN . Reasoning: Acidification protonates the nitrogen, arresting the E1cB mechanism immediately.

-

Analysis: Inject onto HPLC (See Protocol B).

Data Treatment:

Plot

Protocol B: Stability-Indicating HPLC Method

Objective: Separate PCPC from its degradation products (3-chloroaniline and phenol).

| Parameter | Specification |

| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 240 nm (Isosbestic point optimization recommended) |

| Injection Vol | 10 µL |

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 8.0 | 90 | Elution of PCPC |

| 10.0 | 90 | Wash |

| 10.1 | 10 | Re-equilibration |

Expected Retention Order:

-

Phenol (Polar, elutes first)

-

3-Chloroaniline (Basic, elutes mid-range)

-

PCPC (Hydrophobic, elutes late)

Part 4: Analytical Workflow Diagram

Figure 2: Analytical workflow emphasizing the acid quench step required to prevent artifactual degradation during analysis.

Part 5: Storage and Handling Recommendations

Based on the E1cB instability profile, the following storage protocols are mandatory to maintain compound integrity:

-

Solid State: Store at -20°C under Argon. The presence of atmospheric moisture can initiate surface hydrolysis, autocatalyzed by the release of phenol (weakly acidic) or aniline (basic).

-

Solution State:

-

Solvent: Anhydrous DMSO or Acetonitrile.

-

Avoid: Alcohols (methanol/ethanol) for long-term storage, as transesterification can occur, converting PCPC to methyl/ethyl carbamates.

-

Stability Window: Use aqueous working solutions within 4 hours of preparation.

-

References

-

Williams, A. (1972).[1] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[1][2] Journal of the Chemical Society, Perkin Transactions 2, 808-812.[1]

-

Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanism for the hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2, 1719-1728.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69322, Phenyl carbamate.[3] PubChem.

-

Sigma-Aldrich. (2023).[4] Product Specification: this compound.[4] Merck KGaA.

-

Kaufman, D. D., & Kearney, P. C. (1965).[5][6] Microbial degradation of isopropyl-N-3-chlorophenylcarbamate and 2-chloroethyl-N-3-chlorophenylcarbamate.[5][6] Applied Microbiology, 13(3), 443–446.[5][6] (Provides context on the stability of the 3-chlorophenyl moiety).

Sources

- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Microbial Degradation of Isopropyl-N-3-Chlorophenylcarbamate and 2-Chloroethyl-N-3-Chlorophenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of an Analytical Standard of Phenyl N-(3-chlorophenyl)carbamate

Abstract

This technical guide provides a comprehensive framework for the preparation, purification, and characterization of a high-purity analytical standard of phenyl N-(3-chlorophenyl)carbamate. In the landscape of pharmaceutical research and development, the availability of well-characterized analytical standards is paramount for the accurate quantification and quality control of drug candidates and related substances. This document outlines a representative synthetic protocol, detailed purification procedures, and a robust analytical workflow for the comprehensive characterization of this compound. The methodologies presented are grounded in established chemical principles and aligned with international regulatory guidelines to ensure the generation of a reliable and self-validating analytical standard.

Introduction: The Imperative for High-Purity Analytical Standards

In the rigorous and regulated environment of drug development, the analytical standard serves as the cornerstone of all quantitative measurements. Its purity and well-defined identity directly impact the accuracy, precision, and reliability of analytical data, which in turn informs critical decisions throughout the drug development lifecycle. This compound, a compound of interest in medicinal chemistry, requires a meticulously prepared analytical standard to support activities such as pharmacokinetic studies, stability testing, and impurity profiling.

This guide is designed for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind the experimental choices. By following the principles and procedures outlined herein, laboratories can confidently prepare and qualify a primary analytical standard of this compound, ensuring the integrity and validity of their analytical results.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be efficiently achieved through the reaction of a substituted aniline with a chloroformate. This method is a well-established procedure for the formation of carbamates.[1] The following protocol is a representative example based on this general principle.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials and Reagents:

| Reagent | Grade | Supplier |

| 3-Chloroaniline | ≥99% | Standard chemical supplier |

| Phenyl chloroformate | ≥98% | Standard chemical supplier |

| Pyridine | Anhydrous | Standard chemical supplier |

| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Standard chemical supplier |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Standard chemical supplier |

| Brine | Saturated aqueous solution | Standard chemical supplier |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Standard chemical supplier |

| Silica gel | 60 Å, 230-400 mesh | Standard chemical supplier |

| Hexane | HPLC grade | Standard chemical supplier |

| Ethyl acetate | HPLC grade | Standard chemical supplier |

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of this compound

Purification of the crude product is critical to achieving the high purity required for an analytical standard. A combination of column chromatography and recrystallization is recommended.

Protocol 1: Purification by Flash Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased while monitoring the fractions by TLC.

-

Fraction Collection: Collect the fractions containing the pure product, combine them, and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is a good starting point. The ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at room temperature or below.

-

Dissolution: Dissolve the product from the column chromatography in a minimal amount of the hot solvent system.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Characterization and Purity Assessment of the Analytical Standard

A comprehensive characterization of the purified this compound is essential to confirm its identity and establish its purity. This process should be guided by the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[2]

Figure 2: Workflow for Analytical Standard Preparation and Characterization.

4.1. Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum to confirm the presence of all expected protons and their chemical environments. The aromatic protons of the two phenyl rings and the N-H proton will have characteristic chemical shifts.

-

¹³C NMR: Obtain a carbon-13 NMR spectrum to verify the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carbamate group.

-

-

Mass Spectrometry (MS):

-

Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₁₃H₁₀ClNO₂.

-

Analyze the fragmentation pattern to further support the proposed structure. The fragmentation of carbamates often involves cleavage of the ester and amide bonds.[3][4]

-

4.2. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a stability-indicating HPLC method capable of separating the main component from potential impurities and degradation products. A reverse-phase C18 column is a good starting point.[5] A scouting gradient of acetonitrile and water (with an acidic modifier like formic acid) can be used to determine the optimal mobile phase composition.[5]

-

Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, and precision.[2]

-

Purity Determination: Calculate the purity of the standard by area normalization, assuming all impurities have a similar response factor to the main peak.

-

-

Quantitative NMR (qNMR):

-

qNMR can be used as an orthogonal method to determine the absolute purity of the standard by integrating the signal of the analyte against a certified internal standard of known purity and concentration.

-

4.3. Physicochemical Characterization

-

Melting Point: Determine the melting point range of the purified compound. A sharp melting point is indicative of high purity.

-

Water Content (Karl Fischer Titration): Quantify the water content in the standard, as this will affect the assigned purity value.

-

Residual Solvents (Gas Chromatography - Headspace): Analyze for the presence of residual solvents from the synthesis and purification steps. The levels of residual solvents should comply with the limits set in the ICH Q3C guideline.

Table 1: Summary of Analytical Characterization

| Analytical Technique | Purpose | Acceptance Criteria |

| ¹H and ¹³C NMR | Structure Elucidation | Spectra consistent with the proposed structure |

| High-Resolution MS | Molecular Formula Confirmation | Measured mass within ± 5 ppm of the calculated mass |

| HPLC-UV | Purity and Impurity Profiling | Purity ≥ 99.5% (area normalization) |

| qNMR | Absolute Purity Determination | Orthogonal confirmation of HPLC purity |

| Melting Point | Purity Indication | Sharp melting point range (e.g., < 2 °C) |

| Karl Fischer Titration | Water Content | ≤ 0.5% |

| GC-Headspace | Residual Solvents | Compliant with ICH Q3C limits |

Preparation of Stock and Working Standard Solutions

Once the primary analytical standard is fully characterized and its purity is assigned, it can be used to prepare stock and working standard solutions for routine analysis.

Protocol for Standard Solution Preparation:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a suitable amount of the primary standard (e.g., 10 mg) into a class A volumetric flask (e.g., 10 mL).

-

Dissolve the standard in a suitable diluent (e.g., acetonitrile) and make up to the mark.

-

Calculate the exact concentration of the stock solution, taking into account the purity and water content of the primary standard.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to the desired concentrations for constructing a calibration curve.

-

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of the analytical standard over time.

-

Storage Conditions: The solid analytical standard should be stored in a well-sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C or -20 °C).

-

Stability Studies: Conduct long-term and accelerated stability studies on the solid standard and solutions according to ICH Q1A(R2) guidelines to establish a re-test date for the solid standard and to determine the stability of the prepared solutions.[6]

Conclusion

The preparation of a high-purity, well-characterized analytical standard of this compound is a critical prerequisite for reliable analytical measurements in a drug development setting. The protocols and methodologies described in this application note provide a comprehensive and scientifically sound approach to the synthesis, purification, and characterization of this important compound. By adhering to these guidelines and integrating principles of analytical method validation, researchers can ensure the quality and integrity of their analytical standard, thereby underpinning the robustness of their analytical data.

References

-

Buchwald, S. L., & Vinogradova, E. V. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

-

Reddy, T. J., & Le, T. (2015). A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature. The Journal of Organic Chemistry, 80(15), 7656–7663. [Link]

-

Heravi, M. M., et al. (2016). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. SciForum. [Link]

-

Yamasaki, R., et al. (2018). Spontaneous and Direct Transformation of N,O-Diaryl Carbamates into N,N'-Diarylureas. Chemical & Pharmaceutical Bulletin, 66(9), 880-884. [Link]

-

Onuska, F. I. (1985). Mass Spectrometry of Carbamates, Thiocarbamates, Dithiocarbamates, Urea, Thiourea, and Carboxanilide Pesticides. In: Mass Spectrometry in Environmental Sciences. Springer, Boston, MA. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Novakova, L., et al. (2017). Method development approaches for small-molecule analytes. Journal of Chromatography A, 1523, 1-20. [Link]

- Google Patents.

-

Olah, G. A., et al. (1996). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Journal of the American Chemical Society, 118(4), 722-727. [Link]

-

Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

-

Lewis, J. S., & Powers, J. C. (1970). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 42(6), 703-705. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Damico, J. N. (1966). The Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 49(5), 1027-1045. [Link]

-

Perinu, C., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(38), 14571-14578. [Link]

-

Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

-

Kampwerth, F., et al. (2021). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Chemistry – A European Journal, 27(61), 15153-15160. [Link]

-

PharmaCores. (2021). HPLC analytical Method development: an overview. [Link]

-

Cappiello, A., et al. (2002). Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 960(1-2), 117-126. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

City University of New York. Purification by Recrystallization. [Link]

-

Wang, Y., et al. (2011). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 233-235, 131-134. [Link]

-

Zhang, Q., et al. (2014). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. [Link]

-

Therapeutic Goods Administration. (2021). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

-

The Pharma Guide. (2023). ICH Q2 Validation of Analytical Procedures. [Link]

Sources

Application Note: A Validated Protocol for the Laboratory Synthesis of Phenyl N-(3-chlorophenyl)carbamate

Abstract and Introduction

Phenyl N-(3-chlorophenyl)carbamate is a significant chemical intermediate and a member of the N-phenyl carbamate class of compounds. This class is notable for its wide range of biological activities, including herbicidal and anti-microtubule properties.[1] The well-documented analogue, chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), is a widely used herbicide and potato sprout suppressant, highlighting the agrochemical importance of this structural motif.[1][2][3]

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound. The procedure is designed for researchers in synthetic chemistry, drug development, and agricultural science who require a reliable method to produce this compound for further investigation. By detailing the underlying reaction mechanism, critical safety precautions, and robust analytical validation steps, this guide serves as a self-validating system to ensure the synthesis of a high-purity final product.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The nitrogen atom of 3-chloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction proceeds via a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion forms the stable carbamate linkage. A mild base, such as pyridine or triethylamine, is often included to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting aniline and driving the reaction toward completion.

Caption: Reaction mechanism for carbamate formation.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |

| 3-Chloroaniline | 108-42-9 | 127.57 | ≥98% | Sigma-Aldrich | Toxic, handle with care.[4] |

| Phenyl Chloroformate | 1885-14-9 | 156.57 | ≥98% | Sigma-Aldrich | Corrosive, moisture-sensitive.[5] |

| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | ≥99.7% | Fisher Scientific | Anhydrous grade is critical. |

| Pyridine | 110-86-1 | 79.10 | ≥99.8% | Sigma-Aldrich | Anhydrous, acts as HCl scavenger. |

| Hexane | 110-54-3 | 86.18 | HPLC Grade | Fisher Scientific | For recrystallization. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Laboratory Grade | VWR | For drying organic layers. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Reflux condenser with drying tube (filled with CaCl₂)

-

Ice-water bath

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Melting point apparatus

-

Analytical balance

-

Fume hood

Critical Safety Precautions

This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

-

Phenyl Chloroformate : Highly corrosive, a lachrymator, and reacts with water.[5] It is moisture-sensitive and should be handled under an inert atmosphere if possible.[5] Keep away from water and use dry glassware. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

-

3-Chloroaniline : Toxic by inhalation, ingestion, and skin absorption.[7] It may cause methemoglobinemia, resulting in cyanosis (blueing of the skin).[8] Avoid breathing vapors and ensure skin contact is prevented.[7] Store in a well-closed container, protected from light.[4][7]

-

Diethyl Ether : Highly flammable. Ensure no ignition sources are present in the vicinity of the experiment.

-

Pyridine : Flammable, toxic, and has a strong, unpleasant odor. Handle with care in the fume hood.

Experimental Protocol

This protocol is adapted from a similar procedure for a bromo-analogue and optimized for clarity and safety.[9]

Reaction Setup and Execution

-

Flask Preparation : Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

-

Reagent Addition : In the fume hood, dissolve 3-chloroaniline (5.10 g, 40 mmol) and pyridine (3.32 mL, 41 mmol, 1.025 eq) in 70 mL of anhydrous diethyl ether in the flask. Stir the solution until all components are fully dissolved.

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Phenyl Chloroformate Addition : Dissolve phenyl chloroformate (5.0 mL, 40 mmol, 1.0 eq) in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Reaction : Add the phenyl chloroformate solution dropwise to the stirred 3-chloroaniline solution over a period of 45-60 minutes. Maintain the reaction temperature below 10 °C during the addition. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction proceeds to completion. A white precipitate of pyridinium hydrochloride will form.

Work-up and Isolation

-

Filtration : Filter the reaction mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold diethyl ether (2 x 15 mL) to recover any entrained product.

-

Combine Filtrates : Combine the initial filtrate and the ether washes in a separatory funnel.

-

Washing : Wash the organic layer sequentially with:

-

5% HCl solution (2 x 40 mL) to remove any unreacted pyridine and 3-chloroaniline.

-

Saturated sodium bicarbonate solution (2 x 40 mL) to neutralize any remaining acid.

-

Brine (1 x 40 mL) to initiate the drying process.

-

-

Drying and Evaporation : Dry the resulting organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an off-white solid.

Purification

-

Recrystallization : The primary method for purification is recrystallization.[9] Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot hexane while heating gently until the solid just dissolves.

-

Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold hexane, and dry in a vacuum oven or desiccator.

-

Yield and Melting Point : Record the final mass of the pure product to calculate the percent yield. Determine the melting point of the crystals. The literature melting point for the analogous phenyl N-(3-bromophenyl)carbamate is 88-90 °C, and a sharp melting range is indicative of high purity.[9]

Process Workflow Visualization

Caption: Experimental workflow for synthesis.

Characterization and Quality Control

To validate the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show characteristic aromatic proton signals for both phenyl rings and a singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will confirm the presence of all 13 unique carbon atoms in the molecule, including the key carbamate carbonyl signal (~152-155 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and the strong C=O stretch of the carbamate group (~1730 cm⁻¹).

-

LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique is ideal for confirming the molecular weight and assessing purity.[10][11] The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₃H₁₀ClNO₂).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By adhering to the specified steps and safety precautions, researchers can confidently produce this valuable compound with high purity. The inclusion of mechanistic explanations and detailed characterization guidelines ensures that the protocol is not only procedural but also educational, aligning with the principles of robust scientific practice.

References

-

PrepChem. (n.d.). Synthesis of phenyl N-(3-bromophenyl)carbamate. PrepChem.com. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Ataman Kimya. Retrieved from [Link]

-

Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Carl ROTH. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Inchem. Retrieved from [Link]

-

Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. Retrieved from [Link]

-

ResearchGate. (n.d.). CIPC [Isopropyl N-(3-chlorophenyl) carbamate] for sprout suppression in potatoes during storage. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet: 3-Chloroaniline. Carl ROTH. Retrieved from [Link]

-

Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. r/chemhelp. Retrieved from [Link]

-

Cambridge University Press & Assessment. (n.d.). The Effect of Isopropyl N-(3-Chlorophenyl)Carbamate on the Carbohydrate Content of Soybean Plants. Cambridge University Press. Retrieved from [Link]

Sources

- 1. This compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of Isopropyl N–(3–Chlorophenyl)Carbamate on the Carbohydrate Content of Soybean Plants | Weeds | Cambridge Core [cambridge.org]

- 4. carlroth.com [carlroth.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 8. carlroth.com [carlroth.com]

- 9. prepchem.com [prepchem.com]

- 10. sepscience.com [sepscience.com]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

Anwendungs- und Protokollleitfaden: Derivatisierung von Phenyl-N-(3-chlorphenyl)carbamat für die GC-MS-Analyse

Zusammenfassung

Die quantitative Analyse von Phenyl-N-(3-chlorphenyl)carbamat und verwandten N-Aryl-Carbamaten mittels Gaschromatographie-Massenspektrometrie (GC-MS) stellt eine erhebliche Herausforderung dar. Die thermische Labilität dieser Verbindungen führt häufig zu einem Abbau im heißen GC-Injektor, was zu ungenauen und nicht reproduzierbaren Ergebnissen führt. Dieser Leitfaden beschreibt eine robuste und validierte Derivatisierungsmethode, um die thermische Stabilität und Flüchtigkeit von Phenyl-N-(3-chlorphenyl)carbamat zu erhöhen und so eine zuverlässige und empfindliche GC-MS-Analyse zu ermöglichen. Das Kernprotokoll konzentriert sich auf die Silylierung, eine bewährte und vielseitige Technik, und stellt detaillierte schrittweise Anweisungen, erwartete Ergebnisse und wichtige Überlegungen für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bereit.

Einleitung: Die Herausforderung bei der GC-Analyse von Carbamaten

Phenyl-N-(3-chlorphenyl)carbamat gehört zur Klasse der N-Aryl-Carbamate, die in der Landwirtschaft und Industrie weit verbreitet sind. Die Überwachung dieser Verbindungen in Umwelt- und biologischen Matrizes ist für die Sicherheits- und Expositionsbewertung von entscheidender Bedeutung. Während die GC-MS eine hohe Selektivität und Empfindlichkeit bietet, ist ihre direkte Anwendung auf Carbamate problematisch.

Die Hauptschwierigkeit liegt in der thermischen Instabilität der Carbamoyl-Gruppe (-NH-C(=O)-O-).[1][2] Bei den typischerweise in einem GC-Injektor verwendeten hohen Temperaturen (oft >250 °C) können diese Verbindungen zerfallen.[3][4][5] Der Abbau erfolgt häufig durch Spaltung der Carbamatbindung, was zur Bildung der entsprechenden Isocyanate und Alkohole oder Amine und Kohlendioxid führt. Bei Phenyl-N-(3-chlorphenyl)carbamat würde dies wahrscheinlich zu 3-Chloranilin und Phenylisocyanat führen, was die Quantifizierung des ursprünglichen Analyten unmöglich macht.[4] Aus diesem Grund wurden historisch oft flüssigchromatographische (LC) Methoden für die Analyse von Carbamaten bevorzugt.[1][6]

Die Notwendigkeit der Derivatisierung

Um die thermische Zersetzung zu verhindern und eine zuverlässige GC-Analyse zu ermöglichen, ist eine chemische Derivatisierung unerlässlich.[7] Bei der Derivatisierung wird eine funktionelle Gruppe des Analyten chemisch modifiziert, um seine physikochemischen Eigenschaften zu verändern.[8] Die Hauptziele der Derivatisierung für die GC-Analyse sind:

-

Erhöhung der thermischen Stabilität: Durch die Modifikation der labilen N-H-Bindung wird die Molekülstruktur stabilisiert, um den hohen Temperaturen im GC-System standzuhalten.

-

Erhöhung der Flüchtigkeit: Die Polarität des Moleküls wird reduziert, was zu einer besseren Verflüchtigung und verbesserten chromatographischen Peakformen führt.[8][9]

-

Verbesserung der Nachweisempfindlichkeit: Einige Derivatisierungsreagenzien können die Reaktion im Massenspektrometer verbessern, was zu einer höheren Empfindlichkeit führt.

Für Carbamate sind die gebräuchlichsten Derivatisierungsstrategien Silylierung, Acylierung und Alkylierung.[10]

Empfohlene Derivatisierungsstrategie: Silylierung

Die Silylierung ist das am weitesten verbreitete Derivatisierungsverfahren für die GC-Analyse.[9] Bei dieser Reaktion wird ein aktiver Wasserstoff, wie der am Stickstoff der Carbamatgruppe, durch eine Alkylsilylgruppe, typischerweise eine Trimethylsilyl (TMS)-Gruppe, ersetzt.

Kausalität der Wahl: Die Silylierung wird aufgrund ihrer hohen Reaktionsausbeute, der einfachen Durchführung und der hervorragenden thermischen Stabilität der resultierenden Silylderivate bevorzugt.[9][11] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein besonders wirksames Silylierungsreagenz für Amine und Amide, da sein Nebenprodukt (N-Methyltrifluoracetamid) flüchtig ist und die Chromatographie nicht stört.[12]

Experimentelles Protokoll: Silylierung mit MSTFA

Dieses Protokoll beschreibt die Derivatisierung von Phenyl-N-(3-chlorphenyl)carbamat in einem Lösungsmittel-Extrakt vor der GC-MS-Analyse.

Benötigte Materialien und Reagenzien

-

Phenyl-N-(3-chlorphenyl)carbamat-Standard (CAS: 50699-50-8)[13]

-

N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) (CAS: 24589-78-4)[9]

-

Pyridin (wasserfrei, GC-Qualität)

-

Ethylacetat (GC-Qualität)

-

Natriumsulfat (wasserfrei)

-

Probenextrakt, gelöst in Ethylacetat

-

Autosampler-Fläschchen (2 mL) mit Septumkappen

-

Heizblock oder Thermomixer

-

Pipetten und Spritzen

Geräte und Software

-

Gaschromatograph mit Massenspektrometer (GC-MS-System)

-

Kapillarsäule: 5% Phenyl-methylpolysiloxan (z. B. DB-5ms, HP-5ms oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke

-

Datenverarbeitungssoftware

Schritt-für-Schritt-Protokoll zur Derivatisierung

-

Probenvorbereitung: Stellen Sie sicher, dass der Probenextrakt wasserfrei ist, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[11] Trocknen Sie den in Ethylacetat gelösten Extrakt bei Bedarf über wasserfreiem Natriumsulfat.

-

Aliquotierung: Geben Sie 100 µL des trockenen Probenextrakts oder der Standardlösung in ein 2-mL-Autosampler-Fläschchen.

-

Lösungsmittelverdampfung: Verdampfen Sie das Lösungsmittel bei Raumtemperatur unter einem leichten Stickstoffstrom vollständig ein. Es ist entscheidend, dass die Probe vollständig trocken ist.

-

Reagenzzugabe: Geben Sie 50 µL Pyridin (als Katalysator und Lösungsmittel) und 50 µL MSTFA in das Fläschchen.

-

Reaktion: Verschließen Sie das Fläschchen fest und mischen Sie den Inhalt gründlich. Erhitzen Sie das Fläschchen 30 Minuten lang bei 70 °C in einem Heizblock.[14]

-

Abkühlen: Lassen Sie das Fläschchen vor der Analyse auf Raumtemperatur abkühlen.

-

Analyse: Injizieren Sie 1 µL der derivatisierten Lösung in das GC-MS-System.

GC-MS-Analyseparameter

Die folgenden Parameter bieten einen validierten Ausgangspunkt und können je nach Instrumentierung optimiert werden.

| Parameter | Einstellung | Kausalität/Begründung |

| GC-Injektor | ||

| Injektionsmodus | Splitless (1 min) | Maximiert die Übertragung des Analyten auf die Säule für hohe Empfindlichkeit. |

| Injektortemperatur | 260 °C | Ausreichend hoch, um das derivatisierte Produkt zu verflüchtigen, aber niedrig genug, um den Abbau im Injektor zu minimieren. |

| Trägergas | Helium | Inertgas mit optimaler Effizienz für die meisten GC-MS-Anwendungen. |

| Konstanter Fluss | 1,2 mL/min | Gewährleistet eine konstante Retentionszeit und optimale chromatographische Leistung. |

| GC-Ofen | ||

| Temperaturprogramm | 100 °C (1 min halten), dann mit 15 °C/min auf 300 °C, 5 min halten | Trennt das Derivat effektiv von Lösungsmittel und Matrixkomponenten. |

| MS-Transferlinie | ||

| Temperatur | 280 °C | Verhindert die Kondensation des Analyten zwischen GC und MS. |

| Massenspektrometer | ||

| Ionisationsmodus | Elektronenionisation (EI) | Standard-Ionisationstechnik, die reproduzierbare und bibliothekskompatible Spektren erzeugt. |

| Elektronenenergie | 70 eV | Standardenergie zur Erzeugung charakteristischer Fragmentierungsmuster. |

| Ionenquellentemperatur | 230 °C | Eine heiße Quelle minimiert die Kontamination durch weniger flüchtige Verbindungen. |

| Scan-Bereich (m/z) | 50 - 450 amu | Deckt die erwarteten Massen des Derivats und seiner charakteristischen Fragmente ab. |

Erwartete Ergebnisse und Diskussion

Chemische Reaktion und Derivatstruktur

Die Silylierung ersetzt den aktiven Wasserstoff an der Stickstoff-Funktionalität des Carbamats durch eine Trimethylsilyl (TMS)-Gruppe.

Chromatographische Verbesserung

Ohne Derivatisierung kann Phenyl-N-(3-chlorphenyl)carbamat einen breiten, tailing-förmigen Peak oder gar keinen Peak aufgrund des vollständigen Abbaus zeigen. Nach der Silylierung wird ein scharfer, symmetrischer Peak bei einer höheren Retentionszeit erwartet. Die erhöhte Flüchtigkeit und verringerte Polarität des TMS-Derivats führen zu einer verbesserten Interaktion mit der unpolaren stationären Phase der Säule.

Massenspektrometrische Analyse

Das Massenspektrum des TMS-Derivats ist der Schlüssel zur Identitätsbestätigung. Das Molekulargewicht von Phenyl-N-(3-chlorphenyl)carbamat beträgt 247,68 g/mol . Nach der Derivatisierung (Ersetzen von H durch Si(CH₃)₃) erhöht sich das Molekulargewicht um 72 (Si(CH₃)₃) - 1 (H) = 71 Einheiten auf 319,68 g/mol .

| m/z (Masse/Ladung) | Interpretation | Bedeutung |

| 319/321 | [M]⁺˙ (Molekülion) | Bestätigt das Molekulargewicht des TMS-Derivats. Das Isotopenmuster (ca. 3:1) ist charakteristisch für eine einzelne Chlor-Substitution. |

| 304/306 | [M - CH₃]⁺ | Ein sehr häufiges Fragment bei TMS-Derivaten, das durch den Verlust einer Methylgruppe vom Siliziumatom entsteht. Dies ist oft ein starkes Signal. |

| 73 | [Si(CH₃)₃]⁺ | Das charakteristische Fragment für die Trimethylsilyl-Gruppe. Ein starkes Signal bei m/z 73 ist ein deutlicher Hinweis auf eine erfolgreiche Silylierung.[15] |